2-Bromo-N-ethyl-5-iodobenzene-1-sulfonamide
Description
2-Bromo-N-ethyl-5-iodobenzene-1-sulfonamide is a halogenated sulfonamide derivative featuring a benzene ring substituted with bromine (Br) at position 2, iodine (I) at position 5, and a sulfonamide group (-SO₂NH-) at position 1. The nitrogen of the sulfonamide is further substituted with an ethyl (-CH₂CH₃) group. Halogenated sulfonamides are often explored for pharmaceutical applications, leveraging their ability to inhibit enzymes or interact with biological targets via halogen bonding .
Properties
Molecular Formula |
C8H9BrINO2S |
|---|---|
Molecular Weight |
390.04 g/mol |
IUPAC Name |
2-bromo-N-ethyl-5-iodobenzenesulfonamide |
InChI |
InChI=1S/C8H9BrINO2S/c1-2-11-14(12,13)8-5-6(10)3-4-7(8)9/h3-5,11H,2H2,1H3 |
InChI Key |
XBPQXFWANXLJGL-UHFFFAOYSA-N |
Canonical SMILES |
CCNS(=O)(=O)C1=C(C=CC(=C1)I)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-ethyl-5-iodobenzene-1-sulfonamide typically involves the bromination and iodination of benzene derivatives followed by sulfonamide formation. One common method includes:
Iodination: The addition of an iodine atom using iodine (I2) and an oxidizing agent like nitric acid (HNO3).
Sulfonamide Formation: The reaction of the bromoiodobenzene derivative with ethylamine and sulfuryl chloride (SO2Cl2) to form the sulfonamide group.
Industrial Production Methods
Industrial production methods for this compound are less common due to its specialized use in research. large-scale synthesis would likely follow similar steps with optimization for yield and purity, including the use of automated reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-ethyl-5-iodobenzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: Both nucleophilic and electrophilic substitutions due to the presence of halogens.
Oxidation and Reduction: The sulfonamide group can undergo oxidation and reduction under specific conditions.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions such as Suzuki and Heck reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Electrophilic Substitution: Lewis acids like aluminum chloride (AlCl3).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki coupling with phenylboronic acid would yield a biphenyl derivative.
Scientific Research Applications
2-Bromo-N-ethyl-5-iodobenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential in drug development, particularly in the design of sulfonamide-based drugs.
Industry: Utilized in the development of new materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-N-ethyl-5-iodobenzene-1-sulfonamide involves its interaction with various molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the halogens can participate in halogen bonding. These interactions can affect the activity of enzymes and receptors, leading to potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-bromo-N-ethyl-5-iodobenzene-1-sulfonamide with structurally related sulfonamides and benzamide derivatives, focusing on substituent effects, molecular properties, and biological relevance.
Substituent Effects on Physicochemical Properties
Key Observations:
- Alkyl vs. Aryl Substituents: The ethyl group on nitrogen improves lipophilicity relative to methyl or benzyl groups (e.g., in ’s cyclohexyl/benzyl derivatives), which may influence membrane permeability .
- Polar Groups: Methoxy (-OCH₃) or hydroxyl (-OH) substituents (as in ) increase polarity and reduce logP values compared to the target compound’s ethyl group.
Biological Activity
2-Bromo-N-ethyl-5-iodobenzene-1-sulfonamide is a sulfonamide derivative that has garnered interest due to its potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and other pharmacological effects, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a sulfonamide group, which is known for its diverse biological activities. The presence of bromine and iodine atoms in the benzene ring may influence its interaction with biological targets.
Antimicrobial Activity
Sulfonamides, including 2-Bromo-N-ethyl-5-iodobenzene-1-sulfonamide, are recognized for their antibacterial properties. They typically act by inhibiting bacterial folate synthesis through competitive inhibition of dihydropteroate synthase.
Table 1: Antimicrobial Activity of Sulfonamides
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-Bromo-N-ethyl-5-iodobenzene-1-sulfonamide | E. coli | 6.72 mg/mL |
| Other Sulfonamides | S. aureus | 6.63 mg/mL |
| P. aeruginosa | 6.67 mg/mL |
The data indicates that this compound exhibits promising antimicrobial activity against various bacterial strains, comparable to other known sulfonamides .
Anti-inflammatory Activity
In addition to its antimicrobial properties, sulfonamides have been reported to possess anti-inflammatory effects. In vivo studies have shown that certain sulfonamides can significantly reduce edema in animal models.
Case Study: Anti-inflammatory Effects
A study evaluated the anti-inflammatory activity of various sulfonamide derivatives, including 2-Bromo-N-ethyl-5-iodobenzene-1-sulfonamide. Results indicated that the compound inhibited carrageenan-induced rat paw edema significantly at different time points:
Table 2: Anti-inflammatory Activity
| Time (hours) | % Inhibition |
|---|---|
| 1 | 94.69% |
| 2 | 89.66% |
| 3 | 87.83% |
These findings suggest that the compound may be effective in managing inflammatory conditions .
Structure-Activity Relationship (SAR)
The structure of sulfonamides plays a crucial role in their biological activity. Modifications to the benzene ring or sulfonamide group can enhance or diminish their efficacy.
Table 3: SAR Insights
| Modification | Effect on Activity |
|---|---|
| Addition of halogens | Increased antibacterial potency |
| Alteration of side chains | Variable effects on solubility and bioavailability |
Research has demonstrated that specific substitutions on the benzene ring can lead to significant changes in biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
